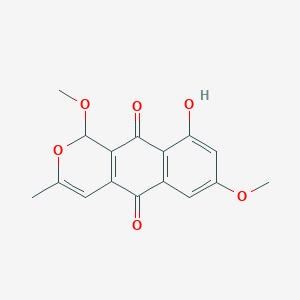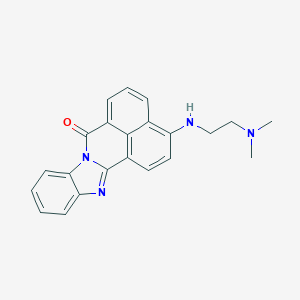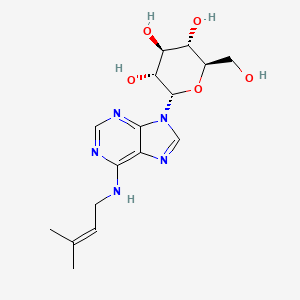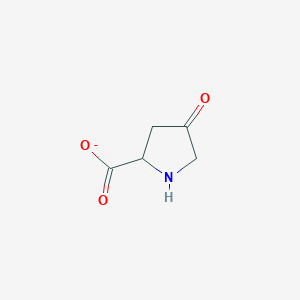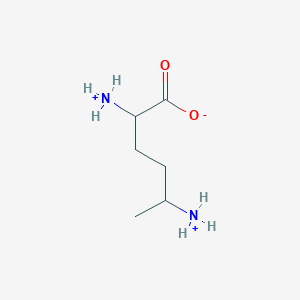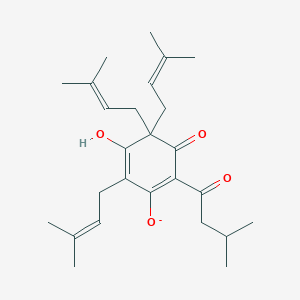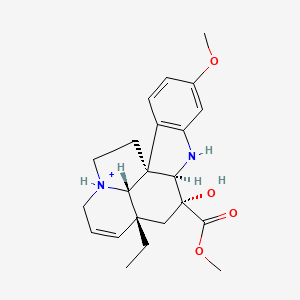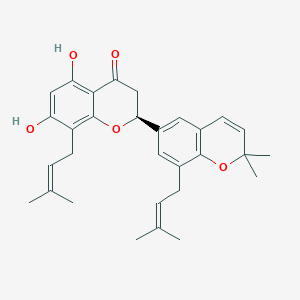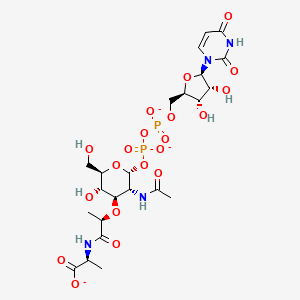
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) is a UDP-N-acetylmuramoyl-L-alaninate(3-) in which the D-muramoyl fragment has alpha-configuration at its anomeric centre; major species at pH 7.3. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramoyl-L-alanine.
Aplicaciones Científicas De Investigación
Biosynthetic Pathway and Enzyme Mechanism
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) is involved in the biosynthesis of bacterial peptidoglycan, an essential component of the bacterial cell wall. It is specifically recognized and processed by enzymes like Mur ligases. Studies have delved into the detailed mechanisms of these enzymes, revealing their structural and functional intricacies:
MurD Ligase Mechanism : MurD, a bacterial enzyme, catalyzes the incorporation of D-glutamate into UDP-N-acetyl-muramoyl-L-alanine (UMA), forming part of the bacterial peptidoglycan biosynthetic pathway. Detailed quantum mechanical/molecular mechanical (QM/MM) modeling approaches have elucidated the formation of a tetrahedral reaction intermediate, crucial for the enzyme's function (Perdih, Hodošček, & Šolmajer, 2009).
Inhibitor Study of MurC : MurC, another enzyme in the same pathway, has been targeted for antibacterial drug development. Benzofuran acyl-sulfonamides have been identified as potential inhibitors, with studies focusing on their binding and inhibition mechanisms, providing insights into the enzyme's functionality and potential drug development pathways (Ehmann, Demeritt, Hull, & Fisher, 2004).
Enzyme Structure and Function Analysis : The crystal structures of enzymes like MurC in complex with substrates such as UDP-N-acetylmuramic acid (UNAM) have been solved, offering insights into substrate binding sites and enzyme functionality, which are pivotal for understanding the bacterial cell wall biosynthesis pathway (Mol, Brooun, Dougan, Hilgers, Tari, Wijnands, Knuth, McRee, & Swanson, 2003).
Cell Wall Recycling and Biosynthesis Studies
Research has also focused on the recycling and biosynthesis of bacterial cell walls, utilizing UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) as a critical intermediate:
Peptidoglycan (PG) Recycling and Biosynthesis : Studies have developed robust chemoenzymatic synthesis methods for functionalized N-Acetyl Muramic Acids. These compounds, when modified at the UDP NAM intermediate stage, can be used to tag and manipulate the PG backbone via metabolic incorporation, offering a pathway to explore fundamental questions surrounding PG's role in immunology and microbiology (DeMeester, Liang, Jensen, Jones, D'Ambrosio, Scinto, Zhou, & Grimes, 2018).
Functional Characterization of Mutated Enzymes : Research has also delved into understanding how mutations in enzymes like MurC affect the recognition and binding to L-alanine, providing insights into the enzyme's specificity and potential implications for drug resistance and development (Kurokawa, Nishida, Ishibashi, Mizumura, Ueno, Yutsudo, Maki, Murakami, & Sekimizu, 2007).
Propiedades
Nombre del producto |
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) |
|---|---|
Fórmula molecular |
C23H33N4O20P2-3 |
Peso molecular |
747.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoate |
InChI |
InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/p-3/t8-,9+,11+,12+,14+,15+,16+,17+,18+,20+,22+/m0/s1 |
Clave InChI |
NTMMCWJNQNKACG-KBKUWGQMSA-K |
SMILES isomérico |
C[C@@H](C(=O)[O-])NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canónico |
CC(C(=O)[O-])NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



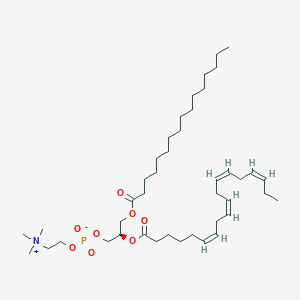
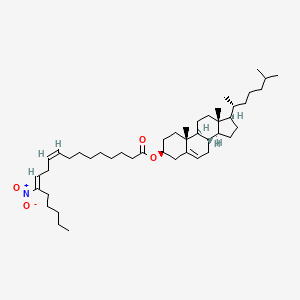
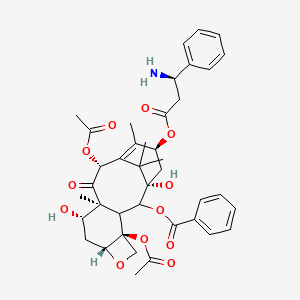
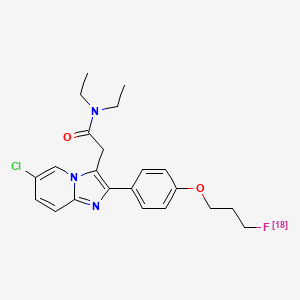
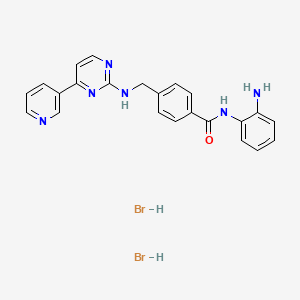
![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)
